molecular formula C9H11N3O B1279574 1-(2-Azidoethyl)-4-methoxybenzene CAS No. 74447-44-2

1-(2-Azidoethyl)-4-methoxybenzene

Cat. No.: B1279574
CAS No.: 74447-44-2
M. Wt: 177.2 g/mol
InChI Key: OUIDYQTXWIONQC-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-methoxybenzene: is an organic compound characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a methoxy-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-4-methoxybenzene can be synthesized through a multi-step process involving the introduction of the azido group to an ethyl chain attached to a benzene ring. One common method involves the nucleophilic substitution of a halogenated precursor with sodium azide. For example, 1-(2-bromoethyl)-4-methoxybenzene can be reacted with sodium azide in an appropriate solvent, such as dimethylformamide, under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions:

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

Major Products:

    CuAAC Reaction: Formation of 1,2,3-triazoles.

    Reduction Reaction: Formation of 1-(2-aminoethyl)-4-methoxybenzene.

    Oxidation Reaction: Formation of 1-(2-azidoethyl)-4-carboxybenzene.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-azidoethyl)-4-methoxybenzene primarily involves the reactivity of the azido group. In click chemistry, the azido group undergoes a cycloaddition reaction with alkynes to form stable triazole rings . This reaction is highly specific and efficient, making it valuable for bioconjugation and material synthesis.

Comparison with Similar Compounds

Uniqueness: 1-(2-Azidoethyl)-4-methoxybenzene is unique due to the presence of both the azido and methoxy groups, which provide a balance of reactivity and stability. The methoxy group enhances solubility in organic solvents, while the azido group offers versatile reactivity for various chemical transformations.

Properties

IUPAC Name

1-(2-azidoethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-13-9-4-2-8(3-5-9)6-7-11-12-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIDYQTXWIONQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470012
Record name Benzene, 1-(2-azidoethyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74447-44-2
Record name Benzene, 1-(2-azidoethyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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